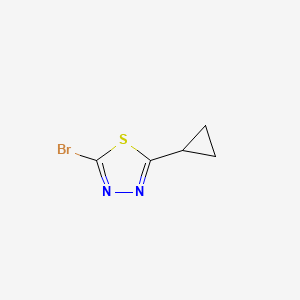

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

Description

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 2 and a cyclopropyl group at position 5. The thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances reactivity toward nucleophilic substitution and cycloaddition reactions.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJLUEJDUYUPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914206-51-2 | |

| Record name | 2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that thiadiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Thiadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. More research is needed to elucidate the specific interactions and changes caused by this compound.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other regulatory proteins. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as CDKs, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in the metabolism of nucleotides, amino acids, and lipids, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of cofactors such as NADH and FADH2, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, characterized by the presence of a bromine atom and a cyclopropyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of thiadiazoles contribute to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of this compound is CHBrNS. Its structure includes a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Synthesis

This compound can be synthesized through the bromination of 5-cyclopropyl-1,3,4-thiadiazole using agents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane . This synthesis route is crucial for obtaining the compound in sufficient purity for biological testing.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains . The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives. For example:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer). The IC values for these compounds ranged from 0.74 to 10 µg/mL .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of apoptotic proteins .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT116 | 3.29 |

| Similar Thiadiazole Derivative | MCF-7 | 10.0 |

Neuroprotective Effects

Thiadiazole derivatives have shown promise in neuroprotection studies. They are believed to modulate glutamate receptors in the central nervous system, which are critical in neurodegenerative disease pathogenesis . This modulation can potentially reduce excitotoxicity associated with conditions like Alzheimer's disease.

Case Studies

- Antimalarial Activity : A study highlighted a derivative related to this compound that exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. In vivo studies in murine models showed prolonged survival rates upon treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar thiadiazoles against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes nucleophilic displacement due to the electron-deficient nature of the thiadiazole ring. Common nucleophiles include amines, thiols, and alkoxides.

Example Reactions:

Key Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Attack of the nucleophile on the electron-deficient carbon adjacent to bromine.

-

Departure of the bromide ion, forming the substituted product.

Cross-Coupling Reactions

The bromine serves as a leaving group in transition-metal-catalyzed coupling reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Documented Couplings:

Optimized Conditions :

-

Temperature : 90–110°C

-

Solvent : Toluene or 1,4-dioxane

-

Base : Potassium carbonate or cesium carbonate

Cyclization Reactions

The compound participates in ring-forming reactions to generate fused heterocycles, which are pharmacologically relevant.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens or pseudohalogens under specific conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuCN | DMF, 120°C, 6 hours | 2-Cyano-5-cyclopropyl-1,3,4-thiadiazole | 60% | |

| KI | Acetone, reflux, 8 hours | 2-Iodo-5-cyclopropyl-1,3,4-thiadiazole | 70% |

Electrophilic Substitution

Despite the electron-deficient ring, the cyclopropyl group can direct electrophiles to specific positions.

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Cyclopropyl-2-bromo-1,3,4-thiadiazole-6-nitro | Low yield (35%) due to ring deactivation |

Biological Activity Correlation

Derivatives of 2-bromo-5-cyclopropyl-1,3,4-thiadiazole exhibit notable bioactivity:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine Reactivity: In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), the bromine at position 2 is readily substituted by secondary amines, suggesting that bromine in the thiadiazole system is a reactive site.

- Functional Group Interactions: Compound 2c (5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol, ) incorporates a thiol (-SH) group, which participates in hydrogen bonding and redox reactions. The absence of such groups in 2-bromo-5-cyclopropyl-1,3,4-thiadiazole may limit its utility in metal coordination or antioxidant applications but enhance stability under oxidative conditions .

Physical and Spectral Properties

- Melting Points: Compound 2c () exhibits a melting point of 120–122°C, attributed to its planar aromatic structure and intermolecular hydrogen bonding.

- Spectral Signatures : IR and NMR data for compound 2c () reveal characteristic peaks for -SH (2595 cm⁻¹) and C=N (1620 cm⁻¹). For this compound, the absence of -SH would eliminate the 2595 cm⁻¹ peak, while the cyclopropyl C-H stretches (~3000–3100 cm⁻¹) and ring strain effects might alter NMR chemical shifts .

Data Table: Comparative Analysis of Thiadiazole Derivatives

Preparation Methods

Construction of the 1,3,4-Thiadiazole Core

- Starting from thiosemicarbazide and appropriate carboxylic acids or their derivatives, the thiadiazole ring is formed via cyclization.

- A solid-phase reaction method involves grinding thiosemicarbazide, carboxylic acid, and phosphorus pentachloride at room temperature, yielding 2-amino-5-substituted-1,3,4-thiadiazoles with high yield (>91%) under mild conditions.

Introduction of the Cyclopropyl Group and Bromination

- The cyclopropyl group is introduced typically via reaction of cyclopropylamine or cyclopropyl-containing precursors with thiadiazole intermediates.

- Bromination is performed on the amino-substituted thiadiazole to obtain the bromo derivative.

- Bromination methods have evolved to reduce bromine consumption and minimize acidic waste.

Detailed Preparation Method for this compound

Based on the latest patent literature and synthetic protocols, the preparation involves the following key steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Pretreatment | Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2-6% acid concentration) | Acid type: aqueous acid (e.g., HCl) at 3-5% mass fraction | Ensures good solubility for reaction |

| 2. Bromination (Primary Reaction) | Add bromine dropwise under liquid phase at ≤10 °C to the acid solution | Molar ratio 2-amino-thiadiazole : Br2 = 1 : 0.45-0.55 | Dropwise addition controls exotherm and selectivity |

| 3. Oxidative Reaction | Continue reaction in presence of oxidants such as hypochlorite, chlorate, or hydrogen peroxide | Temperature: 15-30 °C (preferably 20-25 °C) | Oxidants help drive bromination to completion |

| 4. Alkali Precipitation | Treat brominated mixture with alkaline aqueous solution (3-8% alkali) at low temperature (-5 to 10 °C) | Alkali: NaOH or similar; mass fraction 4-7% preferred | Precipitates 2-amino-5-bromo-1,3,4-thiadiazole |

| 5. Purification | Filter, dry, and recrystallize the product | Standard recrystallization solvents | Yields high purity product suitable for further functionalization |

This method effectively reduces bromine consumption and acidic wastewater generation compared to traditional methods using pure bromine alone.

Alternative Synthetic Strategy: Cyclopropyl Group Incorporation

- The cyclopropyl substituent can be introduced by reacting cyclopropylamine with thiocarbonyl diimidazole or related reagents to form the corresponding thiadiazole intermediate.

- Subsequent bromination under controlled conditions (e.g., using triethylamine as a catalyst in acetonitrile solvent) yields the target this compound.

- Industrial scale syntheses may employ continuous flow reactors and advanced purification (HPLC) to optimize yield and purity.

Comparative Data Table: Key Parameters in Preparation

Research Findings and Advantages

- The method involving acid solution bromination with controlled oxidants significantly lowers production cost and environmental impact while improving yield and purity.

- The solid-phase synthesis of the thiadiazole core using phosphorus pentachloride is simple, low-toxicity, and efficient, facilitating scale-up.

- Introduction of the cyclopropyl group prior to bromination ensures regioselective substitution and structural integrity of the heterocycle.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization reactions using thiosemicarbazide derivatives with brominated precursors. For example, phosphoric acid has been employed as a dehydrating agent for cyclization in related thiadiazole syntheses, achieving high yields (~82%) under reflux conditions . Key parameters include:

- Temperature control : Elevated temperatures (80–100°C) favor cyclization but may require inert atmospheres to prevent side reactions.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl and bromine positions). For example, 5-bromo-1,3,4-thiadiazole derivatives show distinct aromatic proton signals at δ 7.8–8.2 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 221.96 for C₅H₄BrN₃S).

- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S (±0.3% tolerance) .

Q. How can researchers assess the purity and stability of this compound during storage?

Methodological Answer:

- HPLC/GC : Monitor degradation products using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for thiadiazoles).

- Storage : Store under argon at –20°C to prevent bromine displacement or cyclopropane ring opening .

Advanced Research Questions

Q. How do computational methods (e.g., DFT and MP2) elucidate the reaction mechanisms of brominated thiadiazole formation?

Methodological Answer: Quantum chemistry studies on similar systems (e.g., 2-amino-5-methyl-1,3,4-thiadiazole) reveal:

- Pathway selection : DFT calculations identify tautomerization as the most favorable pathway (activation barrier ~25 kcal/mol) over direct cyclization .

- Solvent effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing activation energy by 3–5 kcal/mol .

- MP2 vs. DFT : MP2 overestimates barriers by ~10% compared to experimental data, suggesting hybrid functionals (e.g., B3LYP) are more accurate .

Q. What strategies enable functionalization of the thiadiazole ring for tailored applications?

Methodological Answer:

- Bromine substitution : React with secondary amines (e.g., piperidine) in DMSO at 60°C to replace bromine with amine groups (yield: 70–85%) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduce aromatic groups at the 5-position (yield: 75–82%) .

- Mercapto derivatives : Thiolation via NaSH in ethanol under reflux yields 2-mercapto derivatives for coordination chemistry .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl/ethyl groups) affect thermodynamic stability?

Methodological Answer: Thermochemical studies on substituted thiadiazoles show:

- Cyclopropyl effect : The strained cyclopropane ring increases enthalpy of formation (ΔfH°(g)) by ~15 kJ/mol compared to methyl groups, reducing thermal stability .

- Substituent position : 5-substituents (e.g., Br, cyclopropyl) destabilize the ring more than 2-substituents due to increased steric hindrance .

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Discrepancies often arise from:

- Catalyst purity : Impure Pd catalysts (e.g., Pd/C) reduce cross-coupling yields by 20–30%. Use freshly distilled Pd(PPh₃)₄ for reproducibility .

- Temperature gradients : Microwave-assisted synthesis (100°C, 30 min) improves consistency over oil-bath heating .

Q. What design principles optimize biological activity in thiadiazole derivatives?

Methodological Answer:

- Electron-withdrawing groups : Nitrofuran substituents (e.g., 5-nitrofuryl) enhance antileishmanial activity (IC₅₀: 77.6 μM) by increasing electrophilicity .

- Hydrophobic substituents : Cyclopropyl groups improve membrane permeability, as seen in antibacterial thiadiazole-amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.